

Technical Application Note: Convergent Synthesis of Risperidone via N-Alkylation

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride

CAS No.: 95742-19-1

Cat. No.: B104879

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Executive Summary

This application note details the optimized synthesis of Risperidone (RSP) utilizing the convergent N-alkylation strategy. The protocol focuses on the coupling of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Intermediate A) with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate B).^[1]

This guide addresses critical process parameters (CPPs) often omitted in standard literature, specifically the role of phase-transfer catalysis, pH control during precipitation, and impurity management (specifically the N-oxide and des-fluoro analogs). The methodology described transitions from a traditional DMF-based approach to a more sustainable aqueous-suspension model where applicable, aligning with modern Green Chemistry principles.

Mechanistic Rationale & Reaction Design^[2]

The Chemistry of Coupling

The synthesis relies on a nucleophilic substitution reaction (

). The secondary amine of the benzisoxazole piperidine ring acts as the nucleophile, attacking the electrophilic carbon of the chloroethyl side chain on the pyrimidinone.

- **Catalytic Acceleration:** Potassium Iodide (KI) is frequently employed as a catalyst.[1] The iodide ion displaces the chloride (a weaker leaving group) to form the transient iodo-intermediate, which is more susceptible to nucleophilic attack by the amine. This Finkelstein-like in-situ exchange significantly increases reaction rate and yield.
- **Base Selection:** The reaction generates HCl as a byproduct. An inorganic base, typically Sodium Carbonate (

), is essential to neutralize the acid, driving the equilibrium forward and preventing the protonation of the piperidine nitrogen, which would render it non-nucleophilic.

Impurity Control Strategy

- **Impurity G (Hydroxy Keto):** Prolonged exposure to strong acids or high temperatures can cleave the isoxazole ring.
- **Quaternary Ammonium Salt:** Excess alkylating agent can lead to over-alkylation (quaternization) of the product. Stoichiometric control (1.0 : 1.1 ratio) is critical.

Experimental Protocol

Materials & Reagents

Reagent	Role	Equivalence	CAS No.
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl	Nucleophile (Int. A)	1.0 eq	84163-13-3
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one	Electrophile (Int. B)[1][2][3]	1.1 - 1.2 eq	63234-80-0
Sodium Carbonate ()	Base / Scavenger	3.0 - 3.5 eq	497-19-8
Potassium Iodide (KI)	Catalyst	0.1 eq	7681-11-0
Water / Acetonitrile	Solvent System	Solvent	7732-18-5 / 75-05-8

Step-by-Step Synthesis Procedure

Step 1: Reaction Initiation

- Charge a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer.
- Add Intermediate A (10.0 g, ~39 mmol) and Intermediate B (11.5 g, ~43 mmol).
- Add Potassium Iodide (0.65 g, catalytic amount).
- Suspend the solids in Water (100 mL). Note: While DMF is traditional, water or aqueous acetonitrile (1:1) provides a cleaner profile and easier workup for this specific salt-form coupling.
- Add Sodium Carbonate (12.4 g) slowly to the stirred suspension.

Step 2: Thermal Cycle

- Heat the mixture to 85–90°C.

- Maintain agitation at 300 RPM. The reaction is heterogeneous initially but may become an oil-in-water emulsion as the product forms.
- Monitor: Hold temperature for 6–8 hours. Monitor consumption of Intermediate A via HPLC or TLC (Mobile phase: DCM/MeOH 9:1).
 - Checkpoint: The reaction is considered complete when Intermediate A is <1.0%.

Step 3: Workup and Isolation[4]

- Cool the reaction mixture slowly to 25°C over 2 hours. Rapid cooling can trap inorganic salts in the crystal lattice.
- Further cool to 0–5°C using an ice bath and stir for 1 hour to maximize precipitation.
- Filter the crude solid using a Buchner funnel.
- Wash: Wash the filter cake with water (mL) to remove residual inorganic salts (, excess).
- Drying: Dry the crude cake under vacuum at 60°C until constant weight.
 - Expected Crude Yield: 85–90%
 - Appearance: Off-white to pale yellow solid.

Purification (Recrystallization)

To meet pharmaceutical purity standards (>99.5%), recrystallization is required to remove trace unreacted electrophile and colored impurities.

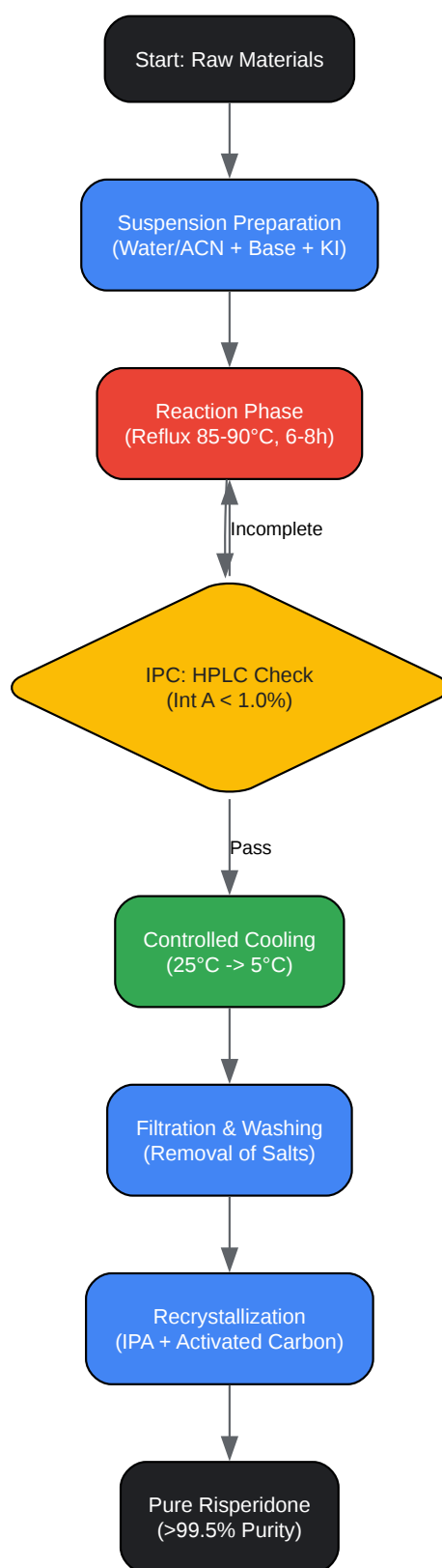
- Dissolve the crude Risperidone in boiling Isopropyl Alcohol (IPA) (approx. 10 mL per gram of crude).

- If the solution is colored, treat with activated carbon (5% w/w) for 15 minutes and filter hot through Celite.
- Allow the filtrate to cool gradually to room temperature, then chill to 0°C.
- Filter the crystalline product and wash with cold IPA.
- Dry at 60°C under vacuum.

Process Visualization

Reaction Workflow

The following diagram illustrates the critical path for the synthesis and isolation logic.

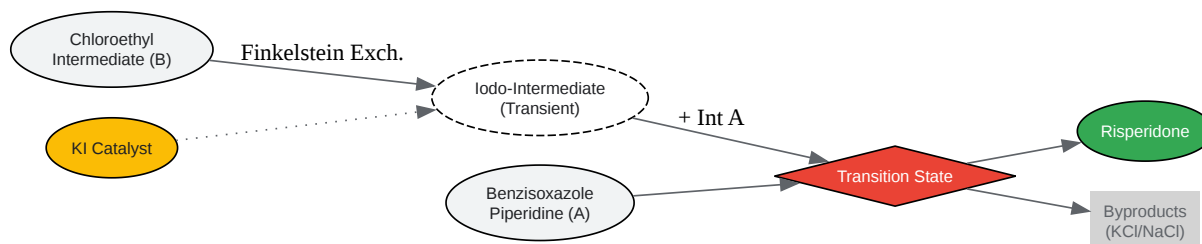


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Figure 1: Logical workflow for the synthesis and purification of Risperidone.

Mechanistic Pathway

The nucleophilic substitution pathway facilitated by the iodide catalyst.



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Figure 2: Simplified catalytic cycle showing the activation of the alkyl halide.

References

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